2-(4-Chlorophenyl)sulfanyl-5,5-dimethylcyclohexane-1,3-dione
Description
2-(4-Chlorophenyl)sulfanyl-5,5-dimethylcyclohexane-1,3-dione is an organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a chlorophenyl group, a sulfanyl group, and a dimethylcyclohexane-1,3-dione core. Its distinct chemical properties make it a valuable subject for studies in chemistry, biology, and industrial applications.
Properties
IUPAC Name |
2-(4-chlorophenyl)sulfanyl-5,5-dimethylcyclohexane-1,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15ClO2S/c1-14(2)7-11(16)13(12(17)8-14)18-10-5-3-9(15)4-6-10/h3-6,13H,7-8H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKNDCWVBUHWGJO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(=O)C(C(=O)C1)SC2=CC=C(C=C2)Cl)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15ClO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Chlorophenyl)sulfanyl-5,5-dimethylcyclohexane-1,3-dione typically involves the reaction of 5,5-dimethylcyclohexane-1,3-dione (commonly known as dimedone) with 4-chlorophenylthiol. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction. The reaction mixture is often heated to reflux to ensure complete conversion of the starting materials to the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are carefully controlled to optimize yield and purity. The use of continuous flow reactors can also be considered to enhance the efficiency of the process. Purification of the final product is typically achieved through recrystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions
2-(4-Chlorophenyl)sulfanyl-5,5-dimethylcyclohexane-1,3-dione undergoes various types of chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl groups in the cyclohexane-1,3-dione core can be reduced to alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Electrophilic reagents such as nitrating agents, halogenating agents
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Alcohols
Substitution: Substituted aromatic compounds
Scientific Research Applications
2-(4-Chlorophenyl)sulfanyl-5,5-dimethylcyclohexane-1,3-dione has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(4-Chlorophenyl)sulfanyl-5,5-dimethylcyclohexane-1,3-dione involves its interaction with specific molecular targets and pathways. For instance, in coordination chemistry, the compound acts as a ligand that binds to metal ions through its oxygen and sulfur atoms, forming stable complexes. In biological systems, the compound’s derivatives may interact with cellular enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
2-(4-Chlorophenyl)sulfanyl-5,5-dimethylcyclohexane-1,3-dione can be compared with other similar compounds, such as:
2-(4-Chlorophenyl)amino-5,5-dimethylcyclohexane-1,3-dione: This compound has an amino group instead of a sulfanyl group, which affects its reactivity and applications.
2-(4-Chlorophenyl)thio-5,5-dimethylcyclohexane-1,3-dione: Similar to the sulfanyl derivative, but with different oxidation states of sulfur.
5,5-Dimethylcyclohexane-1,3-dione: The parent compound without any substituents, used as a versatile synthon in organic synthesis.
The uniqueness of this compound lies in its combination of functional groups, which confer distinct chemical and biological properties, making it a valuable compound for various research applications.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
